molecular formula C18H34FeO16+3 B1515865 Ferric derisomaltose CAS No. 1345510-43-1

Ferric derisomaltose

カタログ番号 B1515865
CAS番号: 1345510-43-1
分子量: 562.3 g/mol
InChIキー: JTQTXQSGPZRXJF-DOJSGGEQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ferric derisomaltose is an iron replacement product used to treat iron deficiency anemia in patients with non-dialysis dependent chronic kidney disease and in patients who are taking iron supplements that did not work well . It is a complex of iron (III) hydroxide and derisomaltose, an iron carbohydrate oligosaccharide that releases iron .


Molecular Structure Analysis

The structure of the ferric derisomaltose particle has been characterized by carbon 13 NMR spectroscopic analysis which reveals that the complex forms a stable matrix type structure with about 10 iron(III) atoms to one molecule of isomaltoside pentamer with the iron(III) bound in cavities of the 3-D structure of isomaltoside pentamers .


Physical And Chemical Properties Analysis

Ferric derisomaltose is a dark reddish brown powder containing 24% iron (III). It is a sterile, dark brown, non-transparent solution with pH 5.0-7.0 containing ferric derisomaltose dissolved in water for injection .

科学的研究の応用

Intravenous Iron Formulation

Ferric derisomaltose is an intravenous iron compound approved in various regions including Europe and the USA. It is particularly notable for its capacity to allow complete iron repletion in a single dose. This compound is increasingly utilized in treating iron deficiency across different patient groups, owing to its efficacy and safety profile. Studies have highlighted its effectiveness in various conditions like chronic kidney disease, inflammatory bowel disease, chronic heart failure, and more, demonstrating its broad scope of application (Kassianides, Bodington, & Bhandari, 2020).

Cost-Effectiveness in Treatment of Iron-Deficiency Anemia

Ferric derisomaltose has been found to be cost-effective, especially in the treatment of iron-deficiency anemia in patients with inflammatory bowel disease. A study analyzing the economic impact in countries like Finland, Norway, and Sweden showed substantial cost savings with the use of ferric derisomaltose compared to other iron formulations. This was attributed to the reduced number of iron infusions required due to its high-dose and rapid-infusion capabilities (PharmacoEconomics & Outcomes News, 2021).

Efficacy in Chronic Kidney Disease

A clinical trial, FERWON-NEPHRO, evaluated ferric derisomaltose in patients with non-dialysis-dependent chronic kidney disease. The trial demonstrated its safety and efficacy, with a notable reduction in cardiovascular adverse events and a faster hematological response compared to iron sucrose. This makes it a viable treatment option for iron deficiency anemia in this patient group (Ambrosy et al., 2021).

Use in Heart Transplant Recipients

The IronIC trial investigated the impact of ferric derisomaltose on physical capacity in iron-deficient heart transplant recipients. The trial provided insights into iron homeostasis post-transplant and suggested potential benefits in select patient groups (Brautaset Englund et al., 2022).

Potential for Improving Physical Capacity in Aortic Stenosis

The IIISAS trial is exploring whether ferric derisomaltose can enhance physical capacity in patients undergoing transcatheter aortic valve implantation due to severe aortic stenosis. This could broaden the therapeutic applications of ferric derisomaltose in cardiovascular conditions (Bardan et al., 2022).

Safety Profile

Ferric derisomaltose is characterized by a good safety profile, with lower incidences of hypersensitivity reactions compared to other intravenous iron formulations. This has been corroborated by various trials, reinforcing its suitability for patients who may be prone to such reactions (Blumenstein et al., 2021).

Efficacy in Inflammatory Bowel Disease

Studies have shown that ferric derisomaltose is effective in treating anemia in patients with inflammatory bowel disease, demonstrating significant improvements in hemoglobin levels, serum ferritin, and transferrin saturation. Its efficacy was observed irrespective of concomitant treatments, highlighting its versatility (Sam et al., 2021).

作用機序

Ferric derisomaltose is a complex of iron (III) hydroxide and derisomaltose, an iron carbohydrate oligosaccharide that releases iron . Iron binds to transferrin for transport to erythroid precursor cells to be incorporated into hemoglobin .

Safety and Hazards

Many people using this medication do not have serious side effects. A rare but very serious, possibly fatal, allergic reaction may occur with this medication. You should be monitored during the dose and for at least 30 minutes afterward .

特性

IUPAC Name

iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O16.Fe/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18;/h5-30H,1-4H2;/q;+3/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQTXQSGPZRXJF-DOJSGGEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(CO)O)O)O)O)O)O)O)O)O)O)O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O)O)O)O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34FeO16+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This drug is a complex made of iron (III) hydroxide and derisomaltose, which is an iron carbohydrate oligosaccharide that works to releases iron. The released iron then binds to the transport protein, transferrin, and is taken to erythroid precursor cells for incorporation into the hemoglobin molecule.
Record name Ferric derisomaltose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15617
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

CID 86278348

CAS RN

1345510-43-1
Record name Ferric derisomaltose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15617
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。